molecular formula C11H11ClO2 B14233922 3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one CAS No. 500167-72-6

3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one

Cat. No.: B14233922
CAS No.: 500167-72-6
M. Wt: 210.65 g/mol
InChI Key: JIROGNRDKVCNAQ-NSHDSACASA-N
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Description

3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The double bond in the butenone structure can be reduced to form a saturated ketone.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-[®-(4-Chlorophenyl)(oxo)methyl]but-3-en-2-one.

    Reduction: Formation of 3-[®-(4-Chlorophenyl)(hydroxy)methyl]butan-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[®-(4-Bromophenyl)(hydroxy)methyl]but-3-en-2-one
  • 3-[®-(4-Methylphenyl)(hydroxy)methyl]but-3-en-2-one
  • 3-[®-(4-Methoxyphenyl)(hydroxy)methyl]but-3-en-2-one

Uniqueness

3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

500167-72-6

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

3-[(R)-(4-chlorophenyl)-hydroxymethyl]but-3-en-2-one

InChI

InChI=1S/C11H11ClO2/c1-7(8(2)13)11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,1H2,2H3/t11-/m0/s1

InChI Key

JIROGNRDKVCNAQ-NSHDSACASA-N

Isomeric SMILES

CC(=O)C(=C)[C@@H](C1=CC=C(C=C1)Cl)O

Canonical SMILES

CC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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